N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide
Brand Name: Vulcanchem
CAS No.: 143183-25-9
VCID: VC0127985
InChI: InChI=1S/2C14H20N2O3.H2O4S/c2*1-14(2,3)12(17)8-13(18)16-10-7-9(15)5-6-11(10)19-4;1-5(2,3)4/h2*5-7H,8,15H2,1-4H3,(H,16,18);(H2,1,2,3,4)
SMILES: CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.OS(=O)(=O)O
Molecular Formula: C28H42N4O10S
Molecular Weight: 626.722

N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide

CAS No.: 143183-25-9

Cat. No.: VC0127985

Molecular Formula: C28H42N4O10S

Molecular Weight: 626.722

* For research use only. Not for human or veterinary use.

N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide - 143183-25-9

Specification

CAS No. 143183-25-9
Molecular Formula C28H42N4O10S
Molecular Weight 626.722
IUPAC Name N-(5-amino-2-methoxyphenyl)-4,4-dimethyl-3-oxopentanamide;sulfuric acid
Standard InChI InChI=1S/2C14H20N2O3.H2O4S/c2*1-14(2,3)12(17)8-13(18)16-10-7-9(15)5-6-11(10)19-4;1-5(2,3)4/h2*5-7H,8,15H2,1-4H3,(H,16,18);(H2,1,2,3,4)
Standard InChI Key AFCKOVOQDBWLPO-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator